

Application Notes & Protocols: HPLC and Mass Spectrometry Analysis of Myristoyl Pentapeptide-17

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Compound of Interest

Compound Name: Myristoyl Pentapeptide-17

Cat. No.: B609380

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Introduction

Myristoyl Pentapeptide-17 is a synthetic lipopeptide that has gained significant attention in the cosmetic and pharmaceutical industries for its ability to stimulate keratin production, promoting the growth and enhancement of eyelashes and eyebrows.[1][2][3][4] The peptide consists of a five-amino-acid chain (Lys-Leu-Ala-Lys-Lys) covalently linked to myristic acid, a saturated fatty acid.[1][2] This lipophilic modification enhances its bioavailability and skin penetration.[1] Accurate and robust analytical methods are crucial for the quality control, formulation development, and pharmacokinetic studies of products containing **Myristoyl Pentapeptide-17**.

This document provides detailed application notes and protocols for the analysis of **Myristoyl Pentapeptide-17** using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Analytical Methods

The combination of HPLC and mass spectrometry offers a powerful tool for the separation, identification, and quantification of **Myristoyl Pentapeptide-17** in various matrices, from raw materials to complex cosmetic formulations.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for separating **Myristoyl Pentapeptide-17** from impurities and formulation excipients. The myristoyl group imparts significant hydrophobicity, allowing for strong retention on a C18 stationary phase.

A typical HPLC method for the analysis of **Myristoyl Pentapeptide-17** is detailed below.[\[5\]](#)

HPLC Conditions Summary

Parameter	Recommended Setting
Column	C18, Reversed-Phase (e.g., 4.6 x 250 mm, 5 μ m)
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient	5% to 95% B over 30 minutes
Flow Rate	1.0 mL/min
Column Temperature	45°C
Detection Wavelength	215 nm
Injection Volume	20 μ L

Mass Spectrometry (MS)

Mass spectrometry provides sensitive and specific detection of **Myristoyl Pentapeptide-17**. Electrospray ionization (ESI) is a suitable technique for ionizing the peptide, which can then be detected by a variety of mass analyzers. Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation and quantitative analysis in complex matrices. A characteristic fragmentation pattern for myristoylated peptides is the neutral loss of the myristoyl group (210 Da).[\[6\]](#)

Mass Spectrometry Parameters

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Mode	Full Scan (for identification) and MRM (for quantification)
Capillary Voltage	3.5 kV
Cone Voltage	40 V
Source Temperature	120°C
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon

Expected Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	C ₄₁ H ₈₁ N ₉ O ₆ [7]
Molecular Weight	816.15 g/mol
Monoisotopic Mass	815.63 g/mol
[M+H] ⁺	816.64 m/z
[M+2H] ²⁺	408.82 m/z
Characteristic Neutral Loss	210 Da (Myristoyl group) [6]

Experimental Protocols

Protocol 1: Sample Preparation

Objective: To extract **Myristoyl Pentapeptide-17** from a cosmetic serum for HPLC-MS analysis.

Materials:

- Cosmetic serum containing **Myristoyl Pentapeptide-17**
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic Acid (TFA)
- 0.45 µm syringe filters
- Microcentrifuge tubes

Procedure:

- Accurately weigh 100 mg of the cosmetic serum into a 1.5 mL microcentrifuge tube.
- Add 1.0 mL of a solution of 80:20 (v/v) acetonitrile and water with 0.1% TFA.
- Vortex the tube for 2 minutes to ensure thorough mixing and extraction of the peptide.
- Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble excipients.
- Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
- The sample is now ready for injection into the HPLC-MS system.

Protocol 2: HPLC-MS Analysis

Objective: To separate and identify **Myristoyl Pentapeptide-17** using HPLC with UV and MS detection.

Instrumentation:

- HPLC system with a UV detector
- Mass spectrometer with an ESI source

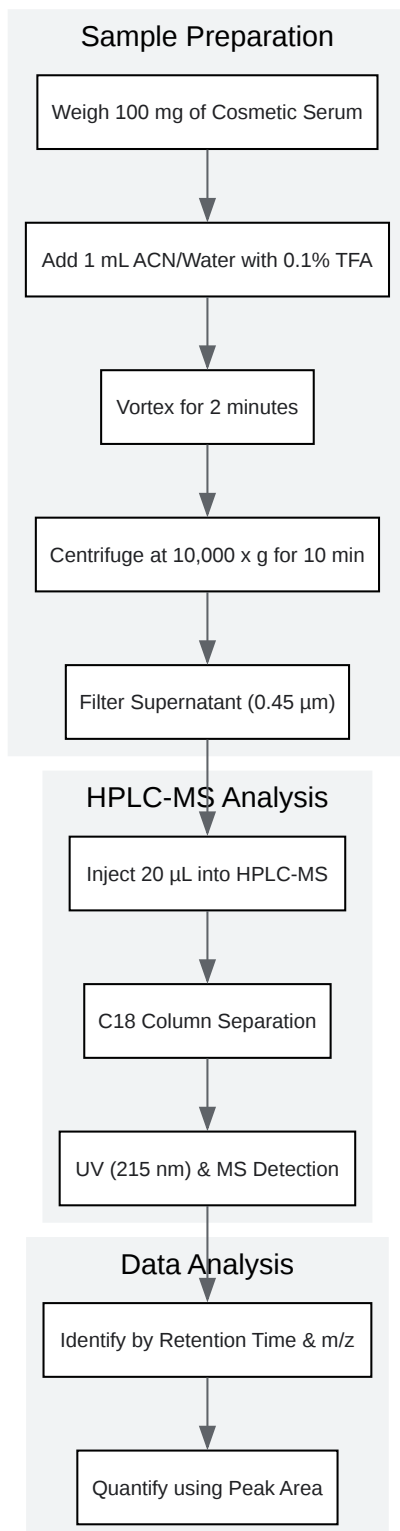
Procedure:

- Equilibrate the C18 column with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) for at least 15 minutes or until a stable baseline is achieved.
- Set the UV detector to a wavelength of 215 nm.
- Set up the mass spectrometer with the parameters listed in the "Mass Spectrometry Parameters" table.
- Inject 20 µL of the prepared sample.
- Run the HPLC gradient as described in the "HPLC Conditions Summary".
- Acquire data from both the UV detector and the mass spectrometer.
- Process the data to identify the peak corresponding to **Myristoyl Pentapeptide-17** based on its retention time and mass-to-charge ratio.

Visualizations

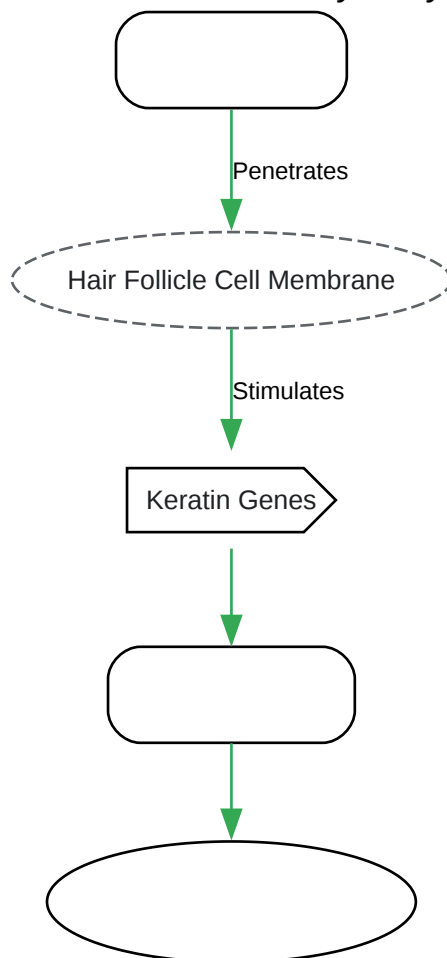
Experimental Workflow

Experimental Workflow for Myristoyl Pentapeptide-17 Analysis

[Click to download full resolution via product page](#)Caption: Workflow for the analysis of **Myristoyl Pentapeptide-17**.

Proposed Signaling Pathway

Proposed Mechanism of Action for Myristoyl Pentapeptide-17



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Caption: **Myristoyl Pentapeptide-17** stimulates keratin genes.

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